N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(SEC-BUTYL)-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that belongs to the isoxazolo[5,4-b]pyridine family. These compounds are known for their diverse biological activities, including antibacterial, anticancer, and antiproliferative properties . The unique structure of this compound, featuring a sec-butyl group, a methyl group, and a nitrophenyl group, contributes to its distinct chemical and biological characteristics.
Preparation Methods
The synthesis of N4-(SEC-BUTYL)-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method includes the reaction of 3-fluoropyridin-2-yl carboximidoyl chloride with aniline, followed by intramolecular cyclization to yield the desired isoxazolo[5,4-b]pyridine derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N~4~-(SEC-BUTYL)-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution and hydrogenation catalysts for reduction reactions . Major products formed from these reactions depend on the specific conditions and reagents used but often include modified isoxazolo[5,4-b]pyridine derivatives with altered functional groups.
Scientific Research Applications
This compound has significant scientific research applications in various fields. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, its derivatives have shown potential as antibacterial, anticancer, and antiproliferative agents . Additionally, it has applications in the agrochemical industry as a potential pesticide and herbicide antidote .
Mechanism of Action
The mechanism of action of N4-(SEC-BUTYL)-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, some derivatives of isoxazolo[5,4-b]pyridine have been studied as inhibitors of cytochrome P450 CYP17, which is responsible for the biosynthesis of precursors of both androgens and estrogen . This inhibition can lead to reduced levels of these hormones, which is beneficial in treating certain cancers.
Comparison with Similar Compounds
Compared to other similar compounds, N4-(SEC-BUTYL)-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties . Similar compounds include other isoxazolo[5,4-b]pyridine derivatives, such as those with different substituents on the pyridine or isoxazole rings . These compounds share some biological activities but differ in their potency and specificity.
Properties
Molecular Formula |
C18H18N4O4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-butan-2-yl-3-methyl-6-(3-nitrophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H18N4O4/c1-4-10(2)19-17(23)14-9-15(20-18-16(14)11(3)21-26-18)12-6-5-7-13(8-12)22(24)25/h5-10H,4H2,1-3H3,(H,19,23) |
InChI Key |
ZTLQQCQWMXQXDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=NC2=C1C(=NO2)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.